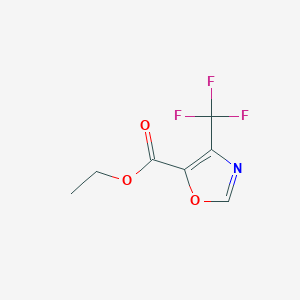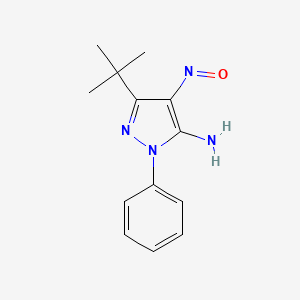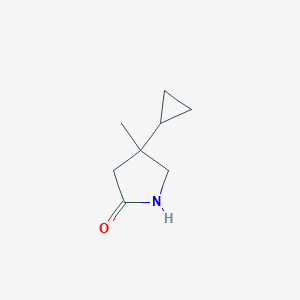![molecular formula C13H17ClN2O2 B1439586 1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride CAS No. 153050-74-9](/img/structure/B1439586.png)
1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride
Descripción general
Descripción
1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 153050-74-9 . It has a molecular weight of 268.74 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O2.ClH/c1-14(2)7-8-15-9-11(13(16)17)10-5-3-4-6-12(10)15;/h3-6,9H,7-8H2,1-2H3,(H,16,17);1H . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Indoles in Hepatic Protection
Indole compounds, including 1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride, are known for their hepatic protective effects. The derivatives of indole-3-carbinol (I3C) have shown promising results in protecting the liver against various chronic diseases such as viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. They achieve this by modulating transcriptional factors, signaling pathways, relieving oxidative stress, and inhibiting DNA synthesis, which influences the activation, proliferation, and apoptosis of target cells (Wang et al., 2016).
Applications in Drug Synthesis
Versatility in Drug Synthesis
Levulinic acid (LEV), derived from biomass, is structurally flexible and has carbonyl and carboxyl functional groups. It's used in synthesizing a variety of drugs and serves to reduce the cost of drug synthesis, simplifying the process. The structural flexibility of LEV and its derivatives, similar to the chemical structure of interest, makes it valuable in synthesizing medicinally active functional groups (Zhang et al., 2021).
Indole Synthesis
Frameworks for Indole Synthesis
The chemical structure of interest falls under the category of indole compounds, which have been the subject of extensive research in organic chemistry. Various methods for indole synthesis have been developed and classified into nine strategic approaches. These methods are crucial for constructing the indole nucleus, a core component in many biologically active molecules and pharmaceuticals (Taber & Tirunahari, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]indole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-14(2)7-8-15-9-11(13(16)17)10-5-3-4-6-12(10)15;/h3-6,9H,7-8H2,1-2H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHKXQXRIXRKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=CC=CC=C21)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1439513.png)
![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)


![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)


![4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride](/img/structure/B1439524.png)
![Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1439525.png)
![{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine](/img/structure/B1439526.png)
